molecular formula C18H11Br2NO2 B2669348 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926235-74-7

6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2669348
CAS No.: 926235-74-7
M. Wt: 433.099
InChI Key: LJNOVKATCBQWMS-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 6 of the quinoline core, an ethenyl bridge linking the quinoline to a 4-bromophenyl group at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic properties due to conjugation through the ethenyl bridge and the electron-withdrawing effects of the bromine substituents.

Properties

IUPAC Name

6-bromo-2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2NO2/c19-12-4-1-11(2-5-12)3-7-14-10-16(18(22)23)15-9-13(20)6-8-17(15)21-14/h1-10H,(H,22,23)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNOVKATCBQWMS-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 6-bromoquinoline.

    Key Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atoms at positions 6 (quinoline) and 4' (phenyl) serve as reactive sites for nucleophilic substitution.

Reaction TypeConditionsProductsYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C6-Aryl-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid derivatives70–85%
SNAr with AminesPiperazine, EtOH, refluxAmine-substituted derivatives61%

Key Findings :

  • The 6-bromo group exhibits higher reactivity than the 4'-bromo due to electron-withdrawing effects of the quinoline ring .

  • Cross-coupling reactions enable the introduction of aryl, heteroaryl, or alkyl groups for drug discovery applications.

Cyclization Reactions

The carboxylic acid and ethenyl groups participate in heterocycle formation.

Reaction TypeConditionsProductsYieldSource
Oxadiazole FormationTriethyl orthoformate, 120°C1,3,4-Oxadiazole-fused quinoline derivatives61%
Quinoline N-Oxide SynthesisH₂O₂, AcOH, 60°CN-oxide derivatives78%

Mechanistic Insight :

  • Cyclization with triethyl orthoformate proceeds via intermediate hydrazide formation, followed by dehydration .

  • N-oxidation enhances water solubility while retaining biological activity .

Ethenyl Group Modifications

The conjugated ethenyl bridge undergoes addition and cross-coupling reactions.

Reaction TypeConditionsProductsApplicationSource
Heck CouplingPd(OAc)₂, PPh₃, DMF, 100°CExtended π-conjugated systemsOptoelectronic materials
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide derivativesIntermediate for ring-opening reactions

Research Applications :

  • Heck coupling with aryl halides produces fluorescent compounds for OLED applications.

  • Epoxidation enables stereoselective synthesis of diols for chiral catalysts .

Carboxylic Acid Derivitization

The C-4 carboxylic acid undergoes typical acid-mediated reactions.

Reaction TypeConditionsProductsBiological ActivitySource
EsterificationSOCl₂, ROH, refluxMethyl/ethyl estersEnhanced membrane permeability
Amide FormationEDC/HOBt, RNH₂, DMFAmide derivatives (e.g., acrylamides)SIRT3 enzyme inhibition

Notable Derivatives :

  • 2-(4-Acrylamidophenyl) variants show IC₅₀ = 5 nM against SIRT3, a cancer therapeutic target .

  • Piperazine amides demonstrate antileishmanial activity (IC₅₀ = 3.2 μM) .

Redox Reactions

Controlled reductions modify the quinoline core.

Reaction TypeConditionsProductsOutcomeSource
Quinoline ReductionH₂, Pd/C, EtOH1,2,3,4-Tetrahydroquinoline derivativesIncreased bioavailability
Carboxylic Acid ReductionLiAlH₄, THF, 0°C4-HydroxymethylquinolineAltered pharmacokinetics

Structural Impact :

  • Saturation of the quinoline ring reduces planarity, decreasing intercalation with DNA .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of quinoline derivatives, including 6-bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid. Research has shown that modifications to the quinoline structure can enhance its activity against various bacterial strains. For example, compounds with similar structural motifs were tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects compared to established antibiotics like ampicillin and gentamicin .

Anticancer Activity
The compound's potential as an anticancer agent is being explored through its interactions with specific cellular targets. Quinoline derivatives have been investigated for their ability to inhibit kinase activity, which is crucial in cancer cell proliferation. Studies have indicated that structural modifications can lead to enhanced selectivity and potency against cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. The presence of both bromine substituents and a carboxylic acid functional group allows it to participate in various reactions, such as coupling reactions and cyclizations, to form more complex heterocyclic compounds. Its utility in synthesizing poly-substituted quinoline derivatives has been documented extensively, showcasing its role in expanding the library of bioactive molecules .

Materials Science

Fluorescent Properties
Research into the photophysical properties of quinoline derivatives indicates that compounds like this compound may exhibit fluorescence, making them suitable for applications in optoelectronic devices and sensors. The tunability of their emission spectra through structural modifications opens avenues for developing new materials for light-emitting diodes (LEDs) and organic photovoltaic cells .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Antibacterial and anticancer propertiesEnhanced activity against bacterial strains; potential anticancer agent targeting kinases
Organic Synthesis Intermediate for complex molecule synthesisVersatile building block for poly-substituted derivatives
Materials Science Fluorescent propertiesPotential use in optoelectronic devices due to tunable emission

Case Studies

  • Antibacterial Activity Evaluation
    A study evaluated several quinoline derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that certain structural modifications significantly increased antibacterial potency, with this compound showing notable effectiveness against resistant strains .
  • Kinase Inhibition Studies
    In vitro assays demonstrated that derivatives of quinoline exhibited varying degrees of inhibition on Aurora A kinase, crucial for cancer cell cycle regulation. The compound's binding affinity was assessed through molecular docking studies, revealing potential pathways for therapeutic development .
  • Fluorescent Material Development
    Research into the optical properties of quinoline derivatives has led to the identification of compounds with significant fluorescence characteristics, paving the way for innovations in material science applications such as light-emitting devices .

Mechanism of Action

The mechanism of action of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or interact with DNA to prevent cancer cell proliferation.

    Material Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogues differ in substituents on the quinoline ring, aryl groups, and functional moieties. Key examples include:

Compound Name Substituents/Modifications Molecular Weight Key Features
Target Compound 6-Br, 2-[2-(4-Br-phenyl)ethenyl], 4-COOH 407.06 (calc) Conjugated ethenyl bridge; dual bromine atoms enhance lipophilicity .
2-(4-Bromophenyl)quinoline-4-carboxylic acid (B2) 2-(4-Br-phenyl), 4-COOH 327.99 Lacks ethenyl bridge; simpler structure with reduced conjugation .
6-Bromo-2-(4-chlorophenyl)quinoline-4-COOH 6-Br, 2-(4-Cl-phenyl), 4-COOH 342.02 Chlorine substitution reduces steric hindrance compared to bromine .
Methyl 4-(4-(2-(4-Br-phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Ester and piperazine linkage 547.34 Increased bulk; ester group may improve membrane permeability .
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxamide (15) Furan ring; carboxamide 400.20 Carboxamide enhances stability; furan introduces heterocyclic polarity .

Notes:

  • Halogen Effects : Bromine atoms increase molecular weight and lipophilicity compared to chlorine or fluorine analogues, influencing pharmacokinetics .
  • Functional Groups : Carboxylic acid derivatives (e.g., esters, amides) modulate solubility and bioavailability. For instance, carboxamides (e.g., compound 15) resist hydrolysis better than esters .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester or amide derivatives (e.g., C2).
  • For example, the target compound’s logP is estimated at ~4.5 (similar to compound 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid, logP 4) .
  • Stability : Carboxylic acids may form salts for improved stability, whereas esters (e.g., C2) are prone to hydrolysis .

Biological Activity

6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H13BrN2O2
  • Molecular Weight : 373.21 g/mol
  • CAS Number : 926235-74-7
  • Structure : The compound features a quinoline ring system, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Bacillus subtilis0.8 µg/mL
Candida albicans0.3 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anticancer Activity

In vitro studies have shown that this compound also possesses anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)5.5
MCF-7 (breast cancer)7.2
A549 (lung cancer)6.3

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting cancer progression .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • DNA Intercalation : The quinoline structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cells, leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Effects : A recent study tested the compound against a panel of Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum activity and low toxicity to mammalian cells .
  • Anticancer Research : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant cell death compared to untreated controls, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the esterification of 6-bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid to improve yields?

  • Methodological Answer : The esterification process can be optimized using concentrated sulfuric acid as a catalyst in absolute ethanol under reflux (15–17 hours). Monitoring reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1 v/v) ensures completion. Post-reaction, quenching the mixture in crushed ice followed by filtration and column chromatography (silica gel, petroleum ether:ethyl acetate) yields purified crystals. Slow solvent evaporation aids in obtaining high-quality crystals for structural confirmation .

Q. What purification techniques are effective for isolating this compound derivatives?

  • Methodological Answer : Column chromatography with silica gel (60–120 mesh) and a 9:1 v/v petroleum ether:ethyl acetate solvent system is effective. Recrystallization via slow solvent evaporation enhances purity. For carboxamide derivatives, dimethylformamide (DMF) with HBTU and triethylamine (TEA) minimizes side reactions, and purification via gradient elution ensures isolation of target compounds .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical assignment. Comparative analysis with reported quinoline derivatives (e.g., ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate) can validate structural features .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Employ variable-temperature NMR to assess tautomeric equilibria. Cross-validate with computational methods (e.g., density functional theory, DFT) to simulate spectra and identify dominant conformers. For crystallographic ambiguities, refine structures using software like SHELX and validate against Cambridge Structural Database entries .

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and nonlinear optical (NLO) properties. Compare results with experimental UV-Vis and fluorescence spectra to correlate electronic transitions with substituent effects (e.g., bromophenyl groups). Molecular docking studies may further elucidate potential bioactivity .

Q. What synthetic challenges arise during derivatization, and how can they be mitigated?

  • Methodological Answer : Bromine substituents may hinder nucleophilic substitution due to steric and electronic effects. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization at the 2- or 6-positions. For carboxamide synthesis, activate the carboxylic acid with HBTU in DMF/TEA to prevent racemization. Monitor reaction intermediates via LC-MS to optimize reaction conditions .

Q. How do substituent variations (e.g., bromine vs. methoxy groups) affect photophysical properties?

  • Methodological Answer : Bromine’s electron-withdrawing nature reduces π→π* transition energy, red-shifting absorption/emission. Methoxy groups (electron-donating) increase conjugation, enhancing fluorescence quantum yield. Compare with analogs like 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid using time-resolved spectroscopy to quantify excited-state dynamics .

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